Product packaging for Benzo[h]quinoline-7,8-dione(Cat. No.:CAS No. 113163-25-0)

Benzo[h]quinoline-7,8-dione

Cat. No.: B14304976
CAS No.: 113163-25-0
M. Wt: 209.20 g/mol
InChI Key: NJAIJEOBNSLCMK-UHFFFAOYSA-N
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Description

Significance of the Benzo[h]quinoline (B1196314) Core Structure in Organic Chemistry

The benzo[h]quinoline framework is a nitrogen-containing polycyclic aromatic hydrocarbon, which is a crucial structural motif in organic and medicinal chemistry. researchgate.net This fused ring system is noted for its planarity and unique electronic properties, which make it an excellent building block for creating complex functional molecules. researchgate.net

Derivatives of benzo[h]quinoline have been identified as possessing a wide array of biological activities. researchgate.net Researchers have synthesized and investigated these compounds for their potential as:

Anticancer agents: Many benzo[h]quinoline derivatives exhibit significant cytotoxicity against various human cancer cell lines, including skin, lung, breast, and colon cancers. nih.govresearchgate.net Their mechanisms of action can include the induction of oxidative stress-mediated DNA damage and the inhibition of key enzymes in cancer progression like cyclin-dependent kinases. nih.govresearchgate.net

Antimicrobial agents: The scaffold is present in molecules designed to combat bacterial and fungal pathogens. researchgate.netekb.eg

Antioxidant and Anti-inflammatory agents: Certain derivatives have shown promise in these areas, which are relevant for treating a wide range of diseases. researchgate.net

Vesicular Glutamate Transporter (VGLUT) inhibitors: This activity highlights the potential for developing novel therapeutics for neurological disorders. researchgate.net

Furthermore, the benzo[h]quinoline core is utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for detecting metal cations, owing to its favorable photophysical properties. evitachem.com The synthesis of this core structure and its derivatives is an active area of research, with various methods being developed, including the Doebner-Miller reaction and Friedländer condensation. acs.orgsioc-journal.cn

PropertyValue
Chemical Formula C₁₃H₉N
Molecular Weight 179.22 g/mol
Appearance Solid
Melting Point 48-50 °C
Boiling Point 338 °C
CAS Number 230-27-3

Table 1. Physical and chemical properties of the parent compound, Benzo[h]quinoline. sigmaaldrich.com

Overview of Quinolinedione Scaffolds in Academic Inquiry

The quinolinedione scaffold, which consists of a quinoline (B57606) ring system bearing two ketone groups, is considered a "privileged structure" in medicinal chemistry. This designation is due to its recurring presence in molecules with diverse and potent biological activities. The position of the dione (B5365651) functionality, as in the 5,6-dione or the target 7,8-dione, significantly influences the molecule's chemical reactivity and biological profile. smolecule.com

Natural and synthetic compounds containing a quinolinedione moiety exhibit a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties. smolecule.com For instance, the isomer Benzo[h]quinoline-5,6-dione has been investigated for its antitumor and mutagenic properties. smolecule.com Research into related structures like benzo[g]quinoxaline-5,10-diones, which are also diaza-analogs of anthraquinones, shows promising activity against a wide spectrum of tumor cell lines and pathogens. mdpi.com

The biological effects of quinolinediones are often attributed to their ability to participate in redox processes and generate reactive oxygen species, which can induce cellular damage in target cells. nih.gov They are also known to interact with biological macromolecules, including enzymes and DNA, further contributing to their therapeutic potential. researchgate.net The ongoing synthesis of novel quinolinedione derivatives allows researchers to explore structure-activity relationships, aiming to develop more selective and potent therapeutic agents. nih.govresearchgate.net

Quinolinedione Scaffold TypeAssociated Biological Activities
Benzo[h]quinoline-5,6-dione Antitumor, Antimicrobial, Mutagenic
Benzo[h]quinoline derivatives Anticancer, Antioxidant, Anti-inflammatory, Antimicrobial
Benzo[g]quinoxaline-5,10-dione Anticancer, Antibiotic

Table 2. Examples of biological activities associated with various quinolinedione-related scaffolds. researchgate.netsmolecule.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NO2 B14304976 Benzo[h]quinoline-7,8-dione CAS No. 113163-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113163-25-0

Molecular Formula

C13H7NO2

Molecular Weight

209.20 g/mol

IUPAC Name

benzo[h]quinoline-7,8-dione

InChI

InChI=1S/C13H7NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7H

InChI Key

NJAIJEOBNSLCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C(=O)C=C3)N=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzo H Quinoline 7,8 Dione and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the benzo[h]quinoline (B1196314) scaffold can be achieved through several established and contemporary synthetic methods. These approaches offer different advantages concerning yield, atom economy, and substrate scope.

Friedländer Condensation Approaches

The Friedländer synthesis is a classical and straightforward method for constructing quinoline (B57606) rings, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgmdpi.com This acid- or base-catalyzed condensation has been adapted for the synthesis of benzo[h]quinolines.

A key precursor for this approach is an amino-naphthalenecarbaldehyde. For instance, 1-amino-2-naphthalenecarbaldehyde can be condensed with various acetylaromatic compounds to yield benzo[h]quinoline derivatives. acs.orgresearchgate.net An improved preparation of the analogous 8-amino-7-quinolinecarbaldehyde involves the oxidation of the methyl group of 7-methyl-8-nitroquinoline, followed by reduction of the nitro group. acs.orgresearchgate.net This amino aldehyde then undergoes Friedländer condensation with ketones to form the corresponding phenanthroline or benzoquinoline structures. acs.org The reaction mechanism can proceed through two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
2-Aminobenzaldehyde/ketoneCompound with α-methylene groupAcid or BaseQuinolines
1-Amino-2-naphthalenecarbaldehydeAcetylaromatics-Benzo[h]quinolines
8-Amino-7-quinolinecarbaldehyde1,3-Diacetylbenzene-2-Aryl-1,10-phenanthrolines

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence as highly efficient strategies for synthesizing complex heterocyclic systems like benzo[h]quinolines from simple starting materials in a single step. wikipedia.orgnih.gov These reactions improve efficiency by avoiding the isolation of intermediates, thereby saving time and resources. wikipedia.org

Several MCRs have been developed for quinoline and benzoquinoline synthesis. For example, a three-component reaction of anilines, aldehydes, and barbituric acids can yield pyrimido[4,5-b]quinoline-diones. nih.govrsc.org A one-pot chemoselective synthesis of 2-aminobenzo[h]quinolines has been achieved by reacting 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile using sodamide as a base. govtcollegebalrampur.ac.in This method, which can be enhanced by microwave irradiation, involves sequential intermolecular C-C and intramolecular C-C and C-N bond formations. govtcollegebalrampur.ac.in Another approach utilizes a three-component condensation of aromatic aldehydes, dimedone, and aminopyrimidinones to produce tetrahydropyrimido[4,5-b]quinoline-dione derivatives, with ultrasound irradiation being an effective method. royalsocietypublishing.org

ReactantsCatalyst/ConditionsProduct
6-Aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles, 2-cyanomethylbenzonitrileSodamide, DMF, 100°C (conventional or microwave)2-Amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles govtcollegebalrampur.ac.in
Pyruvic acid, naphthylamine, benzaldehydesNanocatalyst, 80°C, solvent-freeBenzo-[h]quinoline-4-carboxylic acid derivatives nih.gov
Aromatic aldehydes, 1-naphthylamine (B1663977), malononitrileMagnetic nanocatalyst, EtOH2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives nih.gov
1-Aminonaphthalene, aryl aldehydes, 1,3-indanedioneFe(OTf)3, 90°C, solvent-freeIndeno[1,2-b]quinolinone derivatives d-nb.info

Oxidative Cyclization Methodologies

Oxidative cyclization provides a powerful route to benzo[h]quinoline derivatives. This strategy often involves the formation of a key intermediate that undergoes cyclization with concomitant oxidation, sometimes using atmospheric oxygen.

A notable example is the base-promoted synthesis of functionalized benzo[h]quinolines from the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethyl-benzonitrile. rsc.org The proposed mechanism involves the attack of a carbanion (from 2-cyanomethyl-benzonitrile) on the pyranone ring, leading to a ring-opened intermediate. This intermediate then undergoes intramolecular cyclization involving the nitrile and amino groups, followed by oxidation to yield the aromatic benzo[h]quinoline system. govtcollegebalrampur.ac.in A related reaction involves 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles, which, under basic conditions, react with acetonitriles through ring opening and subsequent oxidative cyclization to afford different benzannulated products. rsc.orgrsc.org This metal-free procedure highlights the utility of aerial oxygen for the final aromatization step. rsc.org

Diels-Alder Reactions in Quinolinedione Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a key method for constructing six-membered rings and has been applied to the synthesis of quinoline and azaanthraquinone frameworks. nih.gov The use of quinones as dienophiles is historically significant and allows for the rapid generation of molecular complexity. nih.gov

In the context of quinolinedione synthesis, a quinoline-5,8-dione can act as the dienophile. For example, the Diels-Alder reaction of 2,4-dioxygenated quinoline-5,8-diones with activated dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene proceeds in a regio- and stereoselective manner. researchgate.net This cycloaddition provides a useful route to highly oxygenated 1-azaanthraquinones, which are structurally related to benzo[h]quinoline-diones. researchgate.net Similarly, the intermolecular imino-Diels-Alder reaction (Povarov reaction) can be used to construct the quinoline core. A one-pot, three-component coupling of aldehydes, anilines, and a dienophile like 2,3-dihydropyran, catalyzed by iodine, can yield pyrano[3,2-c]quinolines. researchgate.net Another variation involves a copper-catalyzed three-component reaction of anilines, styrene, and DMSO, which proceeds via an inverse electron demand aza-Diels-Alder reaction to form quinolines. sioc-journal.cn

DieneDienophile (Quinoline-based)Product Type
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene2,4-Dioxygenated quinoline-5,8-diones1-Azaanthraquinones researchgate.net
2,3-DihydropyranIn situ generated N-aryliminesTetrahydroquinolines / Pyrano[3,2-c]quinolines researchgate.net

Knoevenagel Condensation and Michael Addition Sequences

The Knoevenagel condensation, typically involving the reaction of an aldehyde or ketone with an active methylene compound, is a fundamental C-C bond-forming reaction. wikipedia.org When combined in a sequence with a Michael addition, it becomes a powerful tool for building complex heterocyclic systems.

This tandem reaction sequence has been utilized for quinoline synthesis. For instance, a one-pot multi-component condensation of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), catalyzed by an ionic liquid, proceeds through Knoevenagel condensation and Michael addition followed by cyclization to afford hexahydroquinolines. researchgate.net Another approach involves a Knoevenagel condensation/aza-Wittig reaction cascade between o-azidobenzaldehydes and β-ketosulfonamides to assemble the quinoline core, yielding 3-sulfonyl-substituted quinolines. nih.gov A synthesis of 7-aryl-10-thioxo-7,10,11,12-tetrahydro-9H-benzo[H]pyrimido[4,5-b]quinoline-8-one derivatives was achieved via a Knoevenagel condensation of thiobarbituric acid and aldehydes, followed by a Michael addition of 1-naphthylamine and subsequent cyclization. tandfonline.com

Quaternization and Dipolar Cycloaddition Reactions

A two-step synthetic pathway involving quaternization followed by a [3+2] dipolar cycloaddition is an effective method for creating fused polycyclic nitrogen heterocycles. While much of the research focuses on benzo[f]quinoline (B1222042) and benzo[c]quinoline isomers, the principles are applicable to the broader class of benzoquinolines. mdpi.comresearchgate.netnih.gov

The synthesis begins with the quaternization of the benzoquinoline nitrogen atom using a reactive halide (e.g., 2-bromoacetophenones), which forms a quaternary salt. mdpi.comlew.ro In the second step, this salt is treated with a base, such as triethylamine, to generate a benzoquinolinium ylide in situ. This highly reactive ylide then undergoes a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate) or alkene (e.g., 1,4-naphthoquinone). mdpi.com This sequence leads to the formation of complex fused systems like pyrrolo-benzoquinolines. mdpi.comlew.ro The efficiency of these reactions can often be improved using microwave or ultrasound irradiation, which can significantly reduce reaction times and increase yields. nih.gov

Precursor Chemistry and Intermediate Transformations

The formation of benzo[h]quinoline-7,8-dione is critically dependent on the successful synthesis and transformation of key precursors and intermediates. The general approach involves building the foundational heterocyclic structure and then introducing the necessary oxygen functionalities.

A primary route to ortho-quinones is the oxidation of corresponding phenolic or dihydroxy compounds. mdpi.com Therefore, the synthesis of precursors like 7-hydroxybenzo[h]quinoline, 8-hydroxybenzo[h]quinoline, or ideally, benzo[h]quinoline-7,8-diol is a crucial first stage. The compound 7,8-Dihydrobenzo[h]quinoline-7,8-diol has been identified and serves as a direct precursor which can be oxidized to the target dione (B5365651). nih.govepa.gov

The synthesis of the benzo[h]quinoline skeleton itself can be achieved through various classical and modern methods. One-pot reactions involving the condensation of 1-naphthylamine, various aldehydes, and active methylene compounds are efficient ways to produce substituted benzo[h]quinoline cores. ekb.eg For instance, Knoevenagel condensation followed by Michael addition is a viable pathway to create the initial framework. researchcommons.org

A significant intermediate in the functionalization of the 7 and 8 positions is the highly reactive 7,8-quinolyne . This transient hetaryne is typically generated in situ from an ortho-halo tosylate precursor using organolithium reagents. researchgate.netresearchgate.net The existence of 7,8-quinolyne is confirmed by trapping it through Diels-Alder reactions with furan (B31954) derivatives, which yields endoxide adducts. researchgate.netresearchgate.netresearchgate.net Chemical-induced rearrangement of these adducts provides a pathway to 7-substituted-10-hydroxy[h]benzoquinoline derivatives, demonstrating a method to introduce functionality at the required positions. researchgate.netresearchgate.net

Another advanced strategy involves the direct functionalization of the benzo[h]quinoline ring. The synthesis of 2,3,4-trisubstituted benzo[h]quinolines can be achieved from 2-nitro-1,3-butadiene derivatives reacting with naphthalen-1-amine. mdpi.com This method allows for the creation of highly substituted systems that can be further modified. mdpi.com

The table below summarizes key precursors and intermediates involved in the synthesis of the target compound and its analogues.

Compound Name Role in Synthesis CAS Number Reference(s)
1-NaphthylamineStarting material for the benzo[h]quinoline core134-32-7 ekb.egmdpi.com
7,8-QuinolyneReactive intermediate for C7/C8 functionalizationNot Available researchgate.netresearchgate.net
7,8-Dihydrobenzo[h]quinoline-7,8-diolDirect precursor to the dione via oxidation113163-21-6 nih.govepa.gov
10-Hydroxybenzo[h]quinolinePrecursor for functionalization and oxidation studies15228-39-4 acs.orgresearching.cn
7-Bromo-8-hydroxyquinolineHalogenated precursor for further reactions57637-60-6 researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental compatibility of synthesizing benzo[h]quinoline derivatives. Both homogeneous and heterogeneous catalytic systems are employed, particularly for constructing the core ring and for its subsequent functionalization.

Palladium Catalysis: Palladium catalysts are instrumental in the functionalization of the benzo[h]quinoline skeleton. A modified Sanford reaction, which involves a palladium-catalyzed C–H acetoxylation, is a highly effective method for introducing an oxygen function onto the ring system. acs.orgnih.gov This reaction typically uses a catalyst like palladium(II) acetate (Pd(OAc)₂) with an oxidant such as phenyliodine diacetate (PhI(OAc)₂). acs.orgnih.gov The resulting acetate ester is then hydrolyzed to the corresponding hydroxy-benzo[h]quinoline, a direct precursor to the quinone. acs.orgnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are used to build substituted biaryl systems that can then undergo cyclization to form the benzoquinoline core. researchgate.net

Lewis Acid and Solid Acid Catalysis: One-pot syntheses of related benzo[h]quinoline structures, such as indenoquinolinones, have been efficiently catalyzed by Lewis acids like iron(III) triflate (Fe(OTf)₃). d-nb.info In the realm of green chemistry, various solid acid catalysts have been developed. Tribromomelamine has been used as an inexpensive and efficient catalyst for the three-component synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-ones under solvent-free conditions. researchgate.net Similarly, a sulfonated magnetic cellulose-based nanocomposite has been employed as a reusable catalyst for the same transformation, highlighting the move towards sustainable catalytic systems. researchgate.net

The following table details some of the catalytic systems used in the synthesis of benzo[h]quinoline derivatives.

Catalyst System Reaction Type Key Features Reference(s)
Pd(OAc)₂ / PhI(OAc)₂C-H Activation / Acetoxylation (Sanford Reaction)Direct functionalization of the heterocycle acs.orgnih.gov
Iron(III) triflate (Fe(OTf)₃)One-pot three-component condensationEfficient synthesis of related fused systems d-nb.info
TribromomelamineThree-component condensationHigh yields, short reaction times, solvent-free researchgate.net
Sulfonated Magnetic NanocompositeThree-component condensationGreen catalyst, easily separable and reusable researchgate.net
Pd(PPh₃)₄Suzuki Cross-CouplingForms key C-C bonds prior to cyclization researchgate.net

Influence of Reaction Conditions on Synthetic Outcomes (e.g., Solvent Effects, Temperature Optimization)

The outcome of synthetic routes toward this compound and its precursors is highly sensitive to reaction conditions such as solvent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and selectivity.

Solvent Effects: The choice of solvent significantly impacts reaction efficiency. For base-catalyzed reactions involving precursors like 2H-pyran-2-ones, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. govtcollegebalrampur.ac.in In the palladium-catalyzed C–H acetoxylation (Sanford reaction), acetonitrile (B52724) (MeCN) was identified as the optimal solvent after screening various options. acs.orgnih.gov In a push towards greener synthesis, many modern procedures are performed under solvent-free conditions, which often lead to higher yields and shorter reaction times, particularly in catalyst-mediated multicomponent reactions. researchgate.netresearchgate.net For some transformations, such as the bromination of benzo[h]quinolin-10-ol, a chlorinated solvent like dichloromethane (B109758) is employed. mdpi.com

Temperature Optimization: Temperature is a critical parameter that is fine-tuned for specific transformations.

High Temperatures (100–150 °C): The palladium-catalyzed acetoxylation of the benzo[h]quinoline ring requires elevated temperatures, with optimal conditions found at 150 °C for 16 hours. acs.orgnih.gov Base-promoted cyclizations are also frequently conducted at high temperatures, such as 100 °C in DMF. govtcollegebalrampur.ac.in

Moderate Temperatures (80–90 °C): Many one-pot catalytic syntheses of benzo[h]quinoline derivatives are carried out at temperatures between 80 °C and 90 °C, balancing reaction rate with catalyst stability and side-product formation. d-nb.inforesearchgate.net

Reflux Conditions: Certain steps, like the bromination of a hydroxylated precursor, are performed at the reflux temperature of the chosen solvent. mdpi.com

The following table provides examples of how reaction conditions influence the synthesis of related benzo[h]quinoline derivatives.

Reaction Catalyst/Reagent Solvent Temperature Time Yield Reference(s)
Synthesis of indeno[1,2-b]quinolinoneFe(OTf)₃ (10 mol%)Solvent-free90 °C3-5 hup to 92% d-nb.info
C-H AcetoxylationPd(OAc)₂ / PhI(OAc)₂Acetonitrile150 °C16 h27–59% acs.orgnih.gov
Synthesis of 7-aryl-8H-benzo[h]indeno...TribromomelamineSolvent-free120 °C10-20 min85-94% researchgate.net
Chemoselective synthesis of aminobenzo[h]quinolinesSodamideDMF100 °C35-50 h70-85% govtcollegebalrampur.ac.in
Bromination of benzo[h]quinolin-10-olBromine / Acetic AcidDichloromethaneReflux2 h95% mdpi.com

Industrial Production Methods and Scalability Research

Specific industrial-scale production methods for this compound are not detailed in the available literature, which is common for specialized, non-commodity research chemicals. However, research into the scalability of synthetic methodologies for the broader class of benzo[h]quinolines provides insight into potential pathways for larger-scale synthesis.

The key factors for scalability are process efficiency, cost-effectiveness, safety, and environmental impact. Several reported laboratory methods possess features conducive to scale-up:

One-Pot Syntheses: Multicomponent, one-pot reactions are inherently advantageous for scalability as they reduce the number of discrete steps, minimize intermediate isolation and purification, and decrease solvent and energy consumption. d-nb.inforesearchgate.net The synthesis of indenoquinolinones using an iron(III) triflate catalyst is a prime example of such a streamlined process. d-nb.info

Solvent-Free Conditions: The use of solvent-free or "neat" reaction conditions is a cornerstone of green chemistry and is highly desirable for industrial applications. It eliminates the costs and hazards associated with solvent purchase, handling, and disposal. Several catalytic methods for preparing benzo[h]quinoline derivatives have been successfully demonstrated without a solvent. researchgate.netresearchgate.net

Catalyst Reusability: The development of heterogeneous catalysts, particularly those on magnetic supports, is a significant advance for scalability. These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity, drastically reducing catalyst waste and cost. researchgate.net

Demonstrated Gram-Scale Synthesis: The feasibility of scaling has been demonstrated in the synthesis of uniquely 2,3,4-trisubstituted benzo[h]quinolines, which was successfully performed at the gram scale. mdpi.com This provides concrete evidence that the underlying chemical transformations are robust enough for production beyond the milligram quantities typical of initial discovery research. mdpi.com

While a dedicated industrial process for this compound has not been established, the principles of one-pot reactions, solvent-free conditions, and reusable catalysis found in the synthesis of its analogues form the foundation for any future scalability research.

Chemical Reactivity and Mechanistic Investigations of Benzo H Quinoline 7,8 Dione

Electron-Transfer Processes and Redox Chemistry

The 7,8-dione moiety confers significant redox activity upon the benzo[h]quinoline (B1196314) scaffold. As an o-quinone, the compound is expected to be a potent electron acceptor, readily participating in one- and two-electron transfer processes. The redox chemistry is central to its reactivity, involving the formation of semiquinone radical anions and hydroquinone (B1673460) dianions upon reduction.

Quinone-quinoline systems are noted for their redox activity researchgate.net. The reactivity of o-quinones, which are often metabolites of polycyclic aromatic hydrocarbons, includes their potential to alkylate biological macromolecules through processes that can be initiated by electron transfer nih.gov. For instance, studies on related quinoxaline-diones have shown that their photoreactions can involve a photoinduced electron-transfer process mdpi.com. Similarly, redox-noninnocent ligands, a class to which benzo[h]quinoline-7,8-dione belongs, are recognized for their capacity to engage in electron transfer, which can lead to fascinating ligand-centered reactivity researchgate.net. The proximity of the electron-rich quinoline (B57606) system to the electron-poor dione (B5365651) function suggests a potential for intramolecular electron transfer, particularly in excited states or upon coordination to a metal center.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dually characterized by its susceptibility to both nucleophilic and electrophilic attack at different positions.

Electrophilic Character: The carbonyl carbons of the dione are highly electrophilic and thus primary sites for nucleophilic attack. This is a characteristic feature of quinones. Reactions with various nucleophiles are anticipated, including Michael additions, which can introduce additional functional groups evitachem.com. Studies on the related benzo[a]pyrene-7,8-dione (B196088) show that it readily reacts with nucleophiles like the deoxyguanosine residues in DNA nih.gov.

Nucleophilic Character: While the dione moiety is electrophilic, the benzo[h]quinoline ring system can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the dione group deactivates the aromatic rings, making these reactions less favorable than for the parent benzo[h]quinoline. The nitrogen atom retains some nucleophilic character, although it is significantly diminished by the adjacent carbonyl group.

The synthesis of related benzo[h]quinoline structures often involves the reaction between electrophilic centers on a precursor and a nucleophile govtcollegebalrampur.ac.in. For example, the synthesis of certain benzo[g]quinoxaline-5,10-diones involves examining the reaction of a dichloro-quinoxalinedione with various dinucleophilic reagents mdpi.com.

Protonation Equilibria and Basicity Studies

The basicity of this compound is primarily associated with the lone pair of electrons on the quinoline nitrogen atom. However, the presence of the strongly electron-withdrawing 7,8-dione functionality is expected to significantly reduce the basicity of the nitrogen compared to the parent benzo[h]quinoline or its substituted derivatives.

For context, the related compound quinolino[7,8-h]quinoline is considered a "superbasic" compound researchgate.netacs.org. Studies on this and its derivatives have established a range of pKaH values, demonstrating how substituents can modulate basicity acs.org. The introduction of the dione group at the 7 and 8 positions would exert a powerful electron-withdrawing effect, delocalizing the nitrogen's lone pair and decreasing its availability for protonation. Computational and spectroscopic studies are essential tools for quantifying these effects and determining the precise pKa value irb.hr. In related systems, intramolecular hydrogen bonding has been shown to impair the protonation of quinoline nitrogen atoms researchgate.net. While not directly applicable to the dione, this highlights the sensitivity of the nitrogen's basicity to its local electronic and steric environment.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

Elucidating the reaction mechanisms of this compound involves a combination of kinetic, spectroscopic, and computational methods.

Spectroscopic Analysis: Techniques such as UV-Vis, NMR, and IR spectroscopy are fundamental for tracking reactions. For example, changes in the electronic absorption spectrum can monitor the conversion of the quinone to its reduced forms (semiquinone, hydroquinone). The NIST Chemistry WebBook provides reference spectra for the parent benzo[h]quinoline, which serve as a basis for interpreting the spectra of its derivatives nist.gov. Spectroscopic studies have been crucial in understanding the protonation equilibria of similar amino-substituted benzimidazole (B57391) derivatives, which act as pH probes irb.hr.

Computational Modeling: Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for investigating reaction pathways. For instance, MD simulations have been used to analyze the conformation of adducts formed between the related benzo[a]pyrene-7,8-dione and DNA nih.gov. Theoretical calculations can also predict the geometries of intermediates and transition states, as demonstrated in the proposed mechanism for the formation of other substituted benzo[h]quinolines researchgate.net. A proposed mechanism for the conversion of a quinoline-5,8-dione to an ortho-quinone derivative upon metal complexation highlights how experimental and computational data are combined to understand complex transformations researchgate.net.

Influence of Substituent Effects on Reactivity

The introduction of substituents onto the this compound framework would profoundly influence its chemical reactivity. The position and electronic nature (donating or withdrawing) of these substituents are critical.

Studies on related quinoline and quinolinoquinoline systems provide clear evidence of these effects.

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are expected to increase the electron density of the aromatic system. This would enhance the basicity of the quinoline nitrogen but potentially decrease the electrophilicity of the dione carbons. In studies of quinolino[7,8-h]quinoline derivatives, electron-donating functionalities were observed to increase the basicity of the molecule acs.org.

Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) would have the opposite effect. They would decrease the basicity of the nitrogen atom and increase the electrophilicity of the dione moiety, making it more susceptible to nucleophilic attack. Research on quinolinecarboxamides demonstrated that the introduction of substituents like halogens or nitro groups significantly impacts biological activity, with the position of the substituent being crucial acs.org. Similarly, the reaction of a quinoxalinedione (B3055175) with a nucleophile was hindered when the nucleophile contained an electron-withdrawing nitro group due to its effect on basicity mdpi.com.

The following table summarizes the expected influence of different substituent classes on the key reactive sites of this compound, based on established principles and findings from related heterocyclic systems acs.orgacs.org.

Substituent ClassPosition on Ring SystemExpected Effect on N BasicityExpected Effect on Dione Electrophilicity
Electron-Donating (e.g., -OMe, -NMe₂)Away from dione (e.g., C2, C3, C4)IncreaseDecrease
Electron-Withdrawing (e.g., -Cl, -NO₂)Any positionDecreaseIncrease
Alkyl Groups (e.g., -Me, -Et)Any positionSlight Increase (inductive)Slight Decrease (inductive)

This systematic modification is a key strategy in medicinal chemistry for optimizing the properties of a lead compound acs.org.

Advanced Spectroscopic and Structural Characterization of Benzo H Quinoline 7,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Benzo[h]quinoline-7,8-dione, a combination of proton, carbon, and nitrogen NMR would provide a comprehensive map of its atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show seven distinct signals in the aromatic region. The presence of the electron-withdrawing quinone ring significantly influences the chemical shifts, causing a general downfield shift for all protons compared to the parent benzo[h]quinoline (B1196314). Protons H-9 and H-10, being directly on the quinone ring, would experience the most substantial deshielding. The protons of the pyridine (B92270) ring (H-2, H-3, H-4) and the benzenoid ring (H-5, H-6) would also show characteristic splitting patterns reflecting their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 ~8.9 - 9.1 dd J = 4.5, 1.8
H-3 ~7.6 - 7.8 dd J = 8.2, 4.5
H-4 ~8.2 - 8.4 dd J = 8.2, 1.8
H-5 ~7.9 - 8.1 d J = 8.5
H-6 ~7.8 - 8.0 d J = 8.5
H-9 ~6.8 - 7.0 d J = 10.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is crucial for identifying the carbon framework. The most diagnostic signals for this compound would be the two downfield peaks corresponding to the carbonyl carbons of the quinone moiety (C-7 and C-8). These are expected to appear in the δ 170–185 ppm range. The spectrum would also display eleven other signals for the sp²-hybridized carbons of the aromatic rings, with quaternary carbons typically showing lower intensity.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~150 - 152
C-3 ~122 - 124
C-4 ~136 - 138
C-4a ~128 - 130
C-5 ~129 - 131
C-6 ~127 - 129
C-6a ~133 - 135
C-7 ~175 - 185
C-8 ~175 - 185
C-9 ~138 - 140
C-10 ~135 - 137
C-10a ~148 - 150

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atom. For this compound, the nitrogen atom is part of a pyridine-like system. Its chemical shift would be influenced by the fused aromatic rings and the distal quinone functionality. The predicted ¹⁵N chemical shift would likely fall within the typical range for azine-type nitrogens, providing valuable data for distinguishing it from other isomers or related nitrogen-containing heterocycles. nih.gov

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) group. nih.gov As an o-quinone, it is expected to show two distinct carbonyl stretching frequencies, typically in the 1650-1700 cm⁻¹ region, due to symmetric and asymmetric stretching modes. Other significant peaks would include C=N and C=C stretching vibrations from the aromatic rings (1500–1620 cm⁻¹) and C-H stretching and bending modes. chemicalbook.comekb.eg

Table 3: Predicted IR Absorption Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
C=O Stretch (asymmetric) ~1685 - 1700 Strong
C=O Stretch (symmetric) ~1655 - 1670 Strong
C=N / C=C Aromatic Stretch 1500 - 1620 Medium-Strong
C-H In-plane Bend 1000 - 1300 Medium

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (C₁₃H₇NO₂), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition with high accuracy. The molecular formula C₁₃H₇NO₂ corresponds to an exact mass of approximately 209.048 Da.

The fragmentation pattern in the mass spectrum would be characteristic of a quinone. A prominent fragmentation pathway would involve the sequential loss of two carbon monoxide (CO) molecules (each 28 Da), a hallmark of quinonoid structures. ekb.eg

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 209.048 Molecular Ion
[M-CO]⁺ 181.053 Loss of first CO molecule
[M-2CO]⁺ 153.058 Loss of second CO molecule

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be complex, featuring multiple absorption bands corresponding to different electronic transitions. nih.gov These would include high-energy π→π* transitions associated with the extensive conjugated system of the benzoquinoline framework, likely appearing in the 250-350 nm range. Additionally, the quinone functionality would give rise to a characteristic, lower-energy n→π* transition, which is formally forbidden but observed as a weak absorption band at longer wavelengths, typically in the visible region (400-500 nm), imparting a colored appearance to the compound. nih.gov Due to the reactive nature of the excited state, fluorescence is expected to be weak or non-existent.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Molar Absorptivity (ε)
π→π* ~260, ~320 High

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings

The structural elucidation of various benzo[h]quinoline derivatives has been successfully achieved using single-crystal X-ray diffraction. For instance, the crystal structure of benzo[h]quinoline-3-carboxamide revealed a monoclinic crystal system with the space group P21/c. d-nb.info In this particular structure, all 17 non-hydrogen atoms of the molecule are essentially coplanar. d-nb.info The unit cell contains four molecules, with two pairs of molecules being exactly coplanar and the angle between these two pairs being nearly perpendicular at 87.64 (6)°. d-nb.info This arrangement highlights the significant role of intermolecular forces in dictating the crystal packing.

In other related compounds, such as derivatives of benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-dione, X-ray crystallography has been instrumental in understanding their supramolecular structures. nih.gov These studies have shown that molecules can be linked into chains and sheets through a combination of C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. nih.gov Similarly, investigations into 6- and 7-propylamine-5,8-quinolinediones have demonstrated that their crystal structures are primarily stabilized by N-H···O, C-H···O, and C-H···N hydrogen bonds. researchgate.net

For this compound, an X-ray crystallographic analysis would be expected to reveal a planar or near-planar arrangement of the fused ring system, a characteristic feature of many polycyclic aromatic compounds. The precise bond lengths within the quinoline (B57606) and dione moieties would provide insight into the degree of electron delocalization. Of particular interest would be the C=O bond lengths of the dione group and the C-C bond lengths within the quinone ring, which would confirm the presence of the dione functionality.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and key refinement parameters. Below is a hypothetical data table illustrating the type of information that would be generated from an X-ray crystallographic analysis of this compound, based on typical values for related organic compounds.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₇NO₂
Formula Weight 209.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Crystal Size (mm³) Value
θ range for data collection (°) Value
Reflections collected Value
Independent reflections Value
R_int Value
Goodness-of-fit on F² Value
Final R indices [I>2σ(I)] R₁ = Value, wR₂ = Value

Note: The values in the table are placeholders and would be determined experimentally.

This detailed structural information is invaluable for understanding the fundamental solid-state properties of this compound and for correlating its structure with its observed spectroscopic and chemical behavior.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For quinoline-based compounds, DFT calculations are frequently employed to determine optimized geometries, spectroscopic properties, and various molecular parameters. scirp.org The B3LYP functional combined with basis sets such as 6-31+G(d,p) or 6-311G(d,p) is a common level of theory for these studies, providing a reliable balance between accuracy and computational cost. scirp.orgrjptonline.org

DFT calculations yield fundamental information about the molecule's electronic distribution, including total energy, dipole moment, and Mulliken atomic charges. researchgate.net This data is crucial for understanding the molecule's polarity, stability, and the nature of its chemical bonds. For instance, studies on the parent compound, quinoline (B57606), have used DFT at the B3LYP/6-31+G(d,p) level to calculate its thermochemical properties and geometric structure, showing good agreement with experimental data. scirp.org Similar calculations on novel chromenonaphthyridine-dione systems have also been performed to investigate their equilibrium geometry and electronic properties. researchgate.net These established methodologies form a robust framework for the theoretical investigation of Benzo[h]quinoline-7,8-dione.

Table 1: Parameters Typically Derived from DFT Calculations for Quinoline Analogs (Note: This table is illustrative of parameters that would be calculated for this compound based on studies of related compounds.)

Parameter Description Typical Method
Optimized Geometry The lowest energy arrangement of atoms, providing bond lengths and angles. B3LYP/6-311G(d,p)
Total Energy The total electronic energy of the molecule in its ground state. B3LYP/6-311G(d,p)
Dipole Moment A measure of the overall polarity of the molecule. B3LYP/6-311G(d,p)
Atomic Charges The distribution of electron density among the atoms in the molecule. Mulliken Population Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Several studies have employed molecular docking to explore the therapeutic potential of benzo[h]quinoline (B1196314) derivatives.

Anticancer Activity : Derivatives of benzo[h]quinoline have been docked into the active site of cyclin-dependent kinase 2 (CDK-2), a protein involved in cell cycle regulation, to rationalize their anticancer activity. researchgate.net

Antiviral Activity : Spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives, which share a structural relationship with this compound, were evaluated via docking against the main protease (Mpro, PDB ID: 6LU7) of the COVID-19 virus. nih.gov

Insecticidal Activity : To understand their mode of action as potential larvicides against Culex pipiens, benzo[h]quinoline derivatives were docked into key neuroreceptors, including acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChR). researchgate.net

Topoisomerase Inhibition : Thieno[2,3-b]benzo[h]quinoline derivatives were docked at the ATP binding site of human topoisomerase II to explain their cytotoxic profiles. clockss.org

These studies highlight the versatility of the benzo[h]quinoline scaffold in interacting with a diverse range of biological targets. The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netclockss.org

Table 2: Examples of Molecular Docking Studies on Benzo[h]quinoline Derivatives

Derivative Class Protein Target(s) Biological Context Key Findings
Benzo[h]quinoline derivatives Cyclin-dependent kinase 2 (CDK-2) Anticancer Interactions with key residues like Leu83 were identified. researchgate.net
Spiro[benzo[h]quinoline-7,3′-indoline]diones COVID-19 Main Protease (6LU7) Antiviral Indoline-quinoline hybrids showed strong docking binding values. nih.gov
Benzo[h]quinoline-containing heterocycles Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChR) Insecticidal (Larvicide) Docking suggested disruption of normal neuroreceptor function. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.orgajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

FMO analysis is a standard component of computational studies on quinoline-based compounds. scirp.orgrjptonline.org For the parent quinoline molecule, DFT calculations determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org Studies on other substituted quinolines use FMO analysis to understand their electronic behavior and correlate it with their observed biological activities. rjptonline.org This analysis provides insight into how charge is transferred within the molecule during chemical reactions or electronic excitations. researchgate.net

Table 3: Illustrative FMO Energy Values for Quinoline and a Derivative

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Basis Set
Quinoline -6.646 -1.816 4.83 B3LYP/6-31+G(d,p) scirp.org

Computational Modeling of Protonation and Reaction Pathways

Computational modeling is extensively used to elucidate reaction mechanisms and understand processes like protonation. For quinoline derivatives, which are basic due to the nitrogen atom, studying protonation is key to understanding their behavior in acidic environments and their properties as bases.

Computational analysis of Quinolino[7,8-h]quinoline, a "proton sponge," has provided insight into the structural changes that occur during the protonation process. massey.ac.nz DFT calculations have also been used to support proposed reaction mechanisms for the synthesis of benzo[h]quinolines. researchgate.net For example, in base-promoted syntheses, calculations can help rationalize the chemoselectivity of a reaction by comparing the stability of possible intermediates formed through different pathways. govtcollegebalrampur.ac.in Furthermore, advanced techniques like Time-Dependent DFT (TD-DFT) can be used to model excited-state intramolecular proton transfer (ESIPT) processes, revealing the dynamics of deactivating pathways following photoexcitation. acs.org These approaches are vital for predicting the reactivity and synthetic accessibility of new derivatives like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. These models are essential for rational drug design, allowing for the prediction of a compound's activity and the prioritization of candidates for synthesis and testing. mdpi.comuninsubria.it

QSAR studies on quinoline derivatives have been successfully developed for various therapeutic areas. mdpi.comresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model. researchgate.net

Descriptors used in these models can be categorized as:

Electronic : Such as the energies of the HOMO and LUMO, dipole moment, and atomic charges. researchgate.net

Steric : Related to the size and shape of the molecule.

Hydrophobic : Describing the molecule's affinity for nonpolar environments.

Topological : Numerical indices derived from the 2D representation of the molecule.

By analyzing the contribution of each descriptor to the model, QSAR provides crucial design principles. For example, a model might indicate that increasing hydrophobicity in a certain region of the quinoline core enhances activity, guiding the design of more potent analogues. mdpi.com

Table 4: Common Descriptor Types Used in QSAR Models for Quinoline Derivatives

Descriptor Category Example Descriptors Relevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment Relates to reactivity and intermolecular interactions. researchgate.net
Hydrophobic LogP (Partition Coefficient) Influences membrane permeability and binding to hydrophobic pockets. mdpi.com
Steric/3D Molecular Volume, Surface Area Pertains to the fit of the molecule within a receptor's binding site. mdpi.com

| Topological | Connectivity Indices | Encodes information about molecular branching and structure. |

Derivatives and Structural Analogues of Benzo H Quinoline 7,8 Dione

Synthesis and Modification of Quinolinedione Derivatives

The synthesis of quinolinedione derivatives is often achieved through multi-step processes starting from readily available precursors. A common route to 5,8-quinolinedione (B78156) compounds begins with 8-hydroxyquinoline. nih.gov This precursor can be halogenated to form intermediates such as 6,7-dihalo-5,8-quinolinediones, which are then used to introduce a variety of substituents. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been effectively used for the C-N bond formation, allowing for the synthesis of 6-arylamino derivatives from 6,7-dihalo-5,8-quinolinequinones. researchgate.netscienceopen.com These reactions offer a fast and efficient pathway to novel derivatives. researchgate.net Modifications at the C-6 and C-7 positions are common, involving nucleophilic substitution with amines or alcohols. For instance, reacting 6,7-dichloro-5,8-quinolinedione with alcohols in the presence of potassium carbonate can yield alkoxy derivatives. nih.govresearchgate.net The choice of solvent can influence the regioselectivity of these substitutions, leading to either 7-mono- or 6,7-disubstituted products. nih.gov

Beyond the benzene (B151609) ring, the C-2 position on the pyridine (B92270) ring has also been a target for modification. Introducing groups such as formyl, hydroxyl, or a chlorine atom at this position has been explored to alter the compound's properties. mdpi.com

More complex derivatives have been created by forming hybrid molecules. This strategy involves linking the quinolinedione moiety to other biologically active structures, such as betulin (B1666924) or thymidine (B127349), to create compounds with potentially enhanced or novel activities. nih.govmdpi.com Green chemistry approaches, utilizing microwave assistance or environmentally benign catalysts, are also being developed for the synthesis of quinoline (B57606) derivatives to create more efficient and sustainable processes. tandfonline.com For example, one-pot condensation reactions catalyzed by tribromomelamine under solvent-free conditions have been used to synthesize complex structures like 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-ones. researchgate.net

A summary of synthetic methods for quinolinedione derivatives is presented below.

Starting MaterialReaction TypeReagents/CatalystsProduct TypeRef.
8-HydroxyquinolineHalogenation, OxidationHBr, KBrO3, H2SO4, HNO36,7-Dihalogen-5,8-quinolinediones nih.gov
6,7-Dihalo-5,8-quinolinequinoneBuchwald-Hartwig AminationPalladium catalyst, Arylamines6-Arylamino-7-halo-5,8-quinolinediones researchgate.netscienceopen.com
6,7-Dichloro-5,8-quinolinedioneNucleophilic SubstitutionAlcohols, K2CO36,7-Dialkoxy-5,8-quinolinediones nih.govresearchgate.net
5,8-Quinolinedione derivativesHybridizationBetulin derivativesBetulin-quinolinedione hybrids nih.gov
5,8-Quinolinedione derivativesHybridizationThymidine derivatives, K2CO3Thymidine-quinolinedione hybrids mdpi.com
Isatins, β-ketoamidesOrganocatalytic Cascade ReactionEthylenediamine diacetate (EDDA)Pyrrolo[3,4-c]quinoline-1,3-dione derivatives rsc.org
1,3-Indanedione, Aldehydes, 1-Naphthylamine (B1663977)One-pot CondensationTribromomelamine7-Aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-ones researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of quinolinedione derivatives. Research has shown that the type and position of substituents on the quinolinedione scaffold significantly impact their cytotoxic and enzymatic activities. mdpi.combohrium.com

The 5,8-quinolinedione moiety is widely recognized as a key pharmacophore, and modifications at the C-2, C-6, and C-7 positions are critical for bioactivity. mdpi.com

C-6 and C-7 Positions: The introduction of amino or alkoxy groups at these positions often enhances cytotoxicity against various cancer cell lines, including leukemia, melanoma, and breast cancer. nih.govmdpi.com For example, SAR studies on benzo[f]quinoline (B1222042) derivatives revealed that aromatic quaternary salts generally exhibit greater anticancer activity than their cycloadduct counterparts. mdpi.com Specifically, the presence of a methyl or phenyl group on the benzoyl moiety of these salts was associated with the highest activity. mdpi.com

C-2 Position: Modification at the C-2 position can have varied effects. In some instances, substitution at this position, for example with a methyl group, has been shown to reduce biological activity when compared to the unsubstituted parent compound. nih.govmdpi.com However, for other derivatives, substituents at C-2 can influence interactions with molecular targets like the NQO1 enzyme, with the enzymatic conversion rates being dependent on the specific group present. mdpi.comresearchgate.net For instance, a hydroxyl group at C-2 was found to form an additional hydrogen bond with tyrosine in the NQO1 active site. mdpi.comresearchgate.net

SAR studies on hybrids of 5,8-quinolinedione and thymidine have indicated that the location of the nitrogen atom within the quinolinedione ring and the presence of a methyl group at C-2 influence the rate of enzymatic conversion by NQO1. mdpi.com In a series of 7-amino- and 7-acetamidoquinoline-5,8-diones, the 7-amino analogs were generally found to be better substrates for the NQO1 enzyme than the 7-amido analogs. acs.org

The following table summarizes key SAR findings for functionalized quinolinedione derivatives.

Compound SeriesStructural ModificationEffect on Biological ActivityTarget/AssayRef.
5,8-QuinolinedionesIntroduction of amino/alkoxy groups at C-6/C-7Increased cytotoxicityCancer cell lines (leukemia, melanoma, breast) mdpi.com
5,8-QuinolinedionesIntroduction of alkoxy group at C-6Increased activity against MDA-MB-231 cellsBreast cancer cell line nih.gov
5,8-QuinolinedionesSubstitution at C-2Reduced activity in some casesGeneral biological activity nih.gov
6,7-Dichloro-5,8-quinolinedionesSubstituent type at C-2 (formyl, hydroxyl, etc.)Influences NQO1 enzymatic conversion rateNQO1 enzyme activity mdpi.comresearchgate.net
Benzo[f]quinoline derivativesQuaternary salts vs. CycloadductsQuaternary salts showed higher anticancer activityVarious cancer cell lines mdpi.com
7-Substituted-quinoline-5,8-diones7-Amino vs. 7-Acetamido7-Amino analogs were better NQO1 substratesNQO1 enzyme metabolism acs.org
Benzo[h]quinoline (B1196314) derivativesFunctional groups on pyrrolinone/hydrazone coreImpact on insecticidal potencyCulex pipiens larvae nih.gov

Strategies for Non-Symmetric Derivatization

Achieving non-symmetric or regioselective derivatization is a key synthetic challenge that allows for fine-tuning of molecular properties. In the context of quinolinediones, strategies have been developed to selectively introduce different substituents at specific positions.

One prominent strategy involves the sequential nucleophilic substitution on dihalogenated quinolinediones. For example, starting with 6,7-dichloro-5,8-quinolinedione, it is possible to obtain either 7-mono-substituted or 6,7-disubstituted products. nih.gov The outcome can be controlled by carefully selecting the reaction conditions, such as the solvent. Reactions conducted in THF or DMSO can favor monosubstitution at the C-7 position. nih.gov

Palladium-catalyzed amination reactions also offer a degree of regioselectivity. The reaction of 6,7-dihalo-5,8-quinolinequinones with arylamines, catalyzed by a palladium complex, typically results in substitution at the C-6 position, yielding 6-(N-arylamino)-7-halo-5,8-quinolinedione derivatives. researchgate.netscienceopen.com This regioselectivity is a valuable tool for creating asymmetrically substituted quinolinediones.

While not strictly non-symmetric derivatization of an existing ring, asymmetric synthesis methodologies are employed to create chiral quinoline derivatives. These methods use chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the formation of specific enantiomers or diastereomers. nih.govbeilstein-journals.orgrsc.org For instance, chiral N-triflyl phosphoramide (B1221513) has been used as a catalyst for asymmetric iminium ion cyclization to produce enantiomerically enriched 1-aminoindenes. rsc.org Such strategies are crucial when the desired biological activity is specific to a particular stereoisomer.

Applications in Advanced Materials Science and Supramolecular Chemistry

Coordination Chemistry and Metal Complexation (e.g., as N-Heterocyclic Ligands)

The parent compound, Benzo[h]quinoline (B1196314) (also known as 7,8-benzoquinoline), is well-documented as an effective N-heterocyclic ligand in coordination chemistry. It structurally resembles phenylpyridine and typically coordinates to metal centers like iridium(III) through its nitrogen atom (N1) and a carbon atom (C10) via cyclometalation. chemimpex.com This process involves the activation of a C-H bond, leading to the formation of stable five-membered chelate rings with the metal ion. chemimpex.com Such complexes are crucial in the development of organometallic compounds with specific electronic and photophysical properties.

For Benzo[h]quinoline-7,8-dione , the coordination behavior is anticipated to be substantially different. The presence of the two ketone groups at the 7 and 8 positions introduces a new potential coordination site: the ortho-quinone moiety. This allows the molecule to act as a bidentate ligand through the two oxygen atoms, a common feature for quinone-type molecules in forming stable complexes with a variety of transition metals.

The nitrogen atom of the quinoline (B57606) ring remains a potential coordination site. Therefore, this compound could function as either an N-heterocyclic ligand, an O,O'-bidentate ligand, or potentially a multidentate ligand involving both the nitrogen and oxygen atoms, depending on the metal precursor and reaction conditions. The electronic properties of the resulting metal complexes would be heavily influenced by the coordination mode. For instance, coordination through the ortho-dione moiety would likely involve ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are critical for photophysical applications.

Table 1: Comparison of Potential Coordination Modes

LigandPrimary Coordination SitesTypical Metal IonsResulting Complex Type
Benzo[h]quinolineN1, C10 (via C-H activation)Ir(III), Pt(II), Ru(II)Cyclometalated Complex
This compound O7, O8 (ortho-quinone)Transition Metals (e.g., Cu, Ni, Co)Chelate Complex
This compound N1 (quinoline nitrogen)VariousN-Heterocyclic Complex

Luminescent Properties and Sensor Development

Derivatives of benzo[h]quinoline are noted for their interesting photophysical and fluorescent properties. chemimpex.com For example, 10-hydroxybenzo[h]quinoline-7-sulfonate has been developed as a highly sensitive fluorescent reagent for the detection of beryllium(II) ions. The parent compound, 7,8-benzoquinoline, is an intermolecular proton transfer fluorophore that is sensitive to its environment, a property valuable in the development of chemical sensors. chemicalbook.com

The introduction of the ortho-quinone group in This compound is expected to quench the intrinsic fluorescence typically observed in the parent benzo[h]quinoline scaffold. Quinones are well-known electron acceptors and often lead to non-radiative decay pathways, thus reducing or eliminating luminescence.

However, this quenching effect can be harnessed for sensor development. A common strategy for designing fluorescent "turn-on" sensors involves modifying a quencher molecule (like a quinone) so that it becomes fluorescent upon reaction with a specific analyte. For this compound, a chemical reaction that reduces the dione (B5365651) to a hydroquinone (B1673460), thereby restoring the aromaticity of the ring, would likely lead to a significant increase in fluorescence intensity. This mechanism could be exploited for the detection of specific reducing agents or analytes that can induce such a transformation.

Photochromic and Photophysical Behavior

Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Certain derivatives of benzo[h]quinoline, when incorporated into larger molecular systems like 1,3-diazabicyclo[3.1.0]hex-3-enes, have been shown to exhibit photochromic properties. mdpi.com These materials can form deeply colored, stable states under UV radiation. mdpi.com

For This compound , the photophysical behavior would be dominated by the aza-quinone structure. The electronic absorption spectra are expected to show bands in the visible region, characteristic of quinone compounds, leading to a colored appearance. The photostability of the dione will be a critical factor in its potential applications. While specific photochromic behavior for this exact molecule is not documented, related quinone systems can undergo photochemical reactions, although these are often not reversible and can lead to degradation. The primary photophysical processes would likely involve efficient intersystem crossing to the triplet state, a common characteristic of diones.

Table 2: Expected Photophysical Properties

PropertyBenzo[h]quinolineThis compound
Fluorescence Moderate to HighLow to None (Quenched)
Primary Absorption UV regionUV and Visible regions
Key Photoprocess Fluorescence, PhosphorescenceIntersystem Crossing, Potential Photoreaction
Photochromism Observed in specific derivativesUnlikely, potential for irreversible photoreduction

Potential in Organic Light-Emitting Devices (OLEDs) and Opto-electronic Applications

The parent compound, benzo[h]quinoline, and its metal complexes (particularly with iridium) are widely studied for their application in organic light-emitting diodes (OLEDs). chemimpex.com The high phosphorescence quantum yields of these cyclometalated iridium(III) complexes make them excellent emitter materials in the emissive layer of OLED devices. Furthermore, benzoquinoline derivatives have been investigated for their potential in dye-sensitized solar cells (DSSCs). wikipedia.org

Given that the dione functionality in This compound acts as a fluorescence quencher, its direct use as an emissive material in OLEDs is highly improbable. However, its strong electron-accepting nature, characteristic of quinones, suggests a potential role as an electron-transporting or electron-accepting material in organic electronic devices.

In the context of opto-electronics, materials with high electron affinity are valuable for constructing n-type organic semiconductors. The extended π-system combined with the two electron-withdrawing carbonyl groups in this compound could facilitate the transport of electrons. Therefore, it could potentially be incorporated as a component in the electron transport layer (ETL) of OLEDs or as an acceptor material in organic photovoltaic (OPV) cells, where it would be paired with an electron-donating (p-type) material.

Biological Research Perspectives of Benzo H Quinoline 7,8 Dione and Its Derivatives

Investigation of Cellular Mechanisms of Action

The cytotoxic effects of benzo[h]quinoline (B1196314) derivatives are being actively investigated, with research pointing towards several key cellular mechanisms, including DNA damage, modulation of the cell cycle, and the induction of apoptosis.

DNA Damage: Arylated benzo[h]quinoline derivatives have been shown to induce anti-cancer activity through a mechanism involving oxidative stress-mediated DNA damage. sci-hub.seacs.orgpreprints.org Studies have demonstrated that certain active derivatives lead to the oxidation of DNA within cancer cells. sci-hub.se This is characterized by the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. sci-hub.se This damage can trigger downstream signaling pathways that contribute to cell death.

Cell Cycle Modulation: The quinoline (B57606) core structure is known to influence the cell cycle. Various quinoline derivatives have been reported to cause cell cycle arrest, particularly in the G2/M phase. sci-hub.segoogle.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For instance, novel synthesized heterocyclic derivatives based on 4H-benzo[h]chromene, which shares a structural resemblance to the benzoquinoline system, were found to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines. google.com

Apoptosis: The induction of apoptosis, or programmed cell death, is a hallmark of many anti-cancer agents. Research has shown that benzo[h]quinoline derivatives can trigger this process. For example, one study found that an active arylated benzo[h]quinoline derivative induced apoptosis in approximately 25–30% of cells in various cancer cell lines, including skin, lung, breast, and colon cancer. sci-hub.se The apoptotic effect was confirmed through Annexin V-FITC/PI staining. sci-hub.se Furthermore, these compounds were observed to modulate the expression of apoptosis-related genes such as ATM, Bax, and H2AFX. sci-hub.se Similarly, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which are structurally related, also demonstrated the ability to induce apoptosis, a process that leads to cell death while limiting inflammatory responses. nih.gov

Enzyme Inhibition Studies

The interaction of benzo[h]quinoline-7,8-dione and its derivatives with various enzymes is a significant area of research, as enzyme inhibition is a key mechanism for therapeutic intervention.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Molecular docking studies have suggested that benzo[h]quinoline derivatives can dock into the hydrophobic pocket of Cyclin-Dependent Kinase-2 (CDK2). sci-hub.seacs.orgpreprints.orgmdpi.com This interaction implies a potential inhibitory effect on CDK2 activity, which would contribute to the observed cell cycle arrest. sci-hub.seacs.orgpreprints.org

Topoisomerases: Topoisomerases are enzymes that are essential for DNA replication and transcription. Their inhibition can lead to catastrophic DNA damage and cell death. The quinoline scaffold is a known topoisomerase inhibitor. nih.gov Specifically, benzo[h]quinolines have been synthesized and investigated as potential topoisomerase inhibitors. researchgate.net One derivative of a related compound, 9-bromo-2,3-diethylbenzo[de]chromene-7,8-dione, was identified as a non-intercalative catalytic inhibitor of Topoisomerase IIα.

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes involved in cellular signaling pathways that control cell growth, proliferation, and differentiation. The inhibition of tyrosine kinases is a major focus of modern cancer drug discovery. sci-hub.se Quinoline derivatives have been reported to inhibit tyrosine kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comnih.gov Some fused quinoline derivatives have shown inhibitory activity against both tyrosine kinases and Pim-1 kinase.

NAD(P)H-quinone oxidoreductase (NQO1): Quinoline-5,8-diones, which are structurally related to this compound, have been investigated for their interaction with NQO1. Some of these compounds exhibit an NQO1-dependent antiproliferative effect. The biological activity of certain quinoline derivatives is thought to be linked to their metabolism by this enzyme.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment. acs.org While quinolines as a class have been identified as potential inhibitors of IDO1 sci-hub.se, specific studies on the inhibitory activity of this compound against IDO1 are not extensively documented in the reviewed literature. However, a screening of the NCI Diversity SET III identified some benzo[a]carbazole-1,4-diones, which share a quinone feature, as having inhibitory activity against IDO1. nih.gov

Molecular Interactions with Biological Macromolecules

Understanding the direct physical interactions of benzo[h]quinoline derivatives with essential biological macromolecules like DNA is fundamental to deciphering their mechanism of action.

DNA Binding: Several studies have indicated that benzo[h]quinoline derivatives can interact with DNA. It is proposed that these compounds can intercalate into the DNA duplex. This intercalation can disrupt DNA replication and transcription, leading to cellular dysfunction and death. The binding affinity of these compounds to DNA has been investigated using techniques such as absorption spectra, which have shown binding constants in the range of 10^5 to 10^6 M^-1 for certain derivatives. This interaction is believed to protect DNA from oxidative damage by reacting with free radicals.

G-quadruplex Interactions: G-quadruplexes are secondary structures that can form in guanine-rich sequences of nucleic acids and are implicated in the regulation of gene expression and enzyme function. These structures have emerged as novel targets for anti-cancer drug development. Benzo[h]quinoline derivatives have been specifically designed and evaluated as G-quadruplex binding agents. Studies have shown that certain 4-pyridone containing carboxy-benzoquinolines can bind to G-quadruplexes with an association constant (Ka) in the range of 3 x 10^5 M^-1 and exhibit a 10-fold selectivity for quadruplex DNA over duplex DNA.

In Vitro Studies on Microbiological Interactions

Beyond their anti-cancer properties, benzo[h]quinoline derivatives have been explored for their potential to combat various microbial pathogens.

Antibacterial Mechanisms: The quinoline ring system is a core component of many antibacterial agents. sci-hub.se Derivatives of benzo[h]quinoline have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives have been evaluated for their activity against Enterococcus faecalis and Staphylococcus aureus. The mechanism of action is thought to involve the intercalation and binding of these compounds to bacterial DNA.

Antifungal Mechanisms: Research has also pointed to the antifungal potential of this class of compounds. In a study screening various synthesized tricyclic compounds, a benzo[h]quinoline derivative was among those tested for antimicrobial activity, with some showing effectiveness against fungal strains. Spiro-fused derivatives have also been tested against the yeast Candida albicans.

Antimalarial Mechanisms: The quinoline scaffold is famously associated with antimalarial drugs like chloroquine. Various quinoline derivatives have been reported to possess antimalarial activity. sci-hub.se While specific studies on this compound are less common, the broader class of benzo[h]quinoline derivatives has been identified as possessing potential antimalarial properties. The mechanism is likely related to the general ability of quinolines to interfere with processes essential for the parasite's survival.

Research into Antioxidant Mechanisms and Oxidative Stress Modulation

The ability of benzo[h]quinoline derivatives to act as antioxidants and modulate oxidative stress is a multifaceted area of research.

On one hand, certain benzo[h]quinoline derivatives exhibit antioxidant properties. They are believed to function by scavenging free radicals and chelating metal ions like Fe(II) and Fe(III), which can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. This antioxidant capacity can protect cells from oxidative damage. For example, a ketone derivative of a condensed lactam scaffold related to benzo[de]quinolines showed potent antioxidant activity in vitro by inhibiting the autoxidation of pyrogallol, a process dependent on superoxide (B77818) anion radicals.

Conversely, some arylated benzo[h]quinolines have been found to induce anti-cancer activity by promoting oxidative stress-mediated DNA damage in cancer cells. sci-hub.seacs.orgpreprints.org This pro-oxidant effect in a cancerous environment leads to the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and trigger cell death. sci-hub.se This dual role, acting as an antioxidant under certain conditions and a pro-oxidant in others, highlights the complex interplay between these compounds and the cellular redox environment.

Data Tables

Table 1: Investigated Biological Activities of Benzo[h]quinoline Derivatives

Biological Activity Specific Target/Mechanism Finding
Cellular Mechanisms
DNA Damage Oxidative stress-mediated Arylated derivatives induce DNA oxidation in cancer cells. sci-hub.seacs.org
Cell Cycle Modulation G2/M phase arrest Quinoline derivatives can halt the cell cycle. sci-hub.se
Apoptosis Induction via intrinsic/extrinsic pathways Derivatives induce programmed cell death in cancer cells. sci-hub.senih.gov
Enzyme Inhibition
Cyclin-Dependent Kinases CDK2 Molecular docking suggests binding and potential inhibition. sci-hub.semdpi.com
Topoisomerases Topoisomerase IIα Derivatives act as inhibitors. researchgate.net
Tyrosine Kinases EGFR Quinoline derivatives show inhibitory activity. mdpi.comnih.gov
Molecular Interactions
DNA Binding Intercalation Derivatives can insert between DNA base pairs.
G-quadruplex Interactions Binding and stabilization Specific derivatives show selective binding to G-quadruplex DNA.
Microbiological Interactions
Antibacterial S. aureus, E. faecalis Derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
Antifungal C. albicans Some derivatives show activity against fungal pathogens.
Antimalarial - The quinoline scaffold is known for its antimalarial properties. sci-hub.se
Oxidative Stress
Antioxidant Activity Free radical scavenging, metal chelation Derivatives can protect against oxidative damage.

Table 2: Mentioned Chemical Compounds

Compound Name
8-hydroxy-2'-deoxyguanosine
Annexin V
Propidium Iodide (PI)
Chloroquine
Pyrogallol
This compound
Arylated benzo[h]quinolines
4H-benzo[h]chromene
Fused benzo[h]chromeno[2,3-d]pyrimidine
9-bromo-2,3-diethylbenzo[de]chromene-7,8-dione
Quinoline-5,8-diones
4-pyridone containing carboxy-benzoquinolines
Spiro[benzo[h]quinoline-7,3′-indoline]dione
Benzo[de]quinolines

Q & A

Basic Research: What synthetic strategies are optimal for preparing Benzo[h]quinoline-7,8-dione derivatives with high purity?

Methodological Answer:
Synthesis often involves multi-step reduction and functionalization. For example, LiAlH4 in THF under inert atmospheres can reduce ketones to alcohols, while NaBH3CN in methanol facilitates selective reductions at acidic pH (e.g., pH 4). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating stereoisomers, as seen in the separation of cis/trans isomers of benzo[f]quinoline derivatives . Final products should be characterized via 1H-NMR, 13C-NMR, and MS to confirm purity and structure.

Advanced Research: How can in vivo dopaminergic activity of this compound prodrugs be evaluated?

Methodological Answer:
Microdialysis in rodent models is a robust approach. Administer the prodrug (e.g., trans-4-propyl-1,3,4,4a,5,6,8,9,10,10b-decahydrobenzo[f]quinolin-7(2H)-one) and monitor dopamine release in striatal extracellular fluid. Paired administration with dopamine receptor antagonists (e.g., haloperidol) helps confirm target specificity. LC-MS/MS quantifies catecholamine metabolites, such as the corresponding diol (trans-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol), to assess metabolic stability .

Basic Research: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify functional groups and stereochemistry. For example, aromatic protons in quinoline rings resonate at δ 7.5–9.0 ppm, while aliphatic protons in reduced derivatives appear at δ 1.0–3.0 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formulas. Electron ionization (EI) or electrospray ionization (ESI) detects fragmentation patterns, critical for verifying intermediates like hexahydrobenzo[f]quinoline derivatives .

Advanced Research: How does this compound participate in redox cycling, and what assays quantify ROS generation?

Methodological Answer:
Redox cycling generates ROS via semiquinone radical intermediates. Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect superoxide (O2•−) and hydroxyl (•OH) radicals. Cell-based assays (e.g., dichlorofluorescein diacetate, DCFH-DA) measure intracellular ROS in hepatoma or lung cell lines. Parallel GSH/GSSG ratio analysis via HPLC-UV validates oxidative stress .

Advanced Research: How should researchers address contradictions in cytotoxicity data across studies?

Methodological Answer:
Variability often arises from cell-type-specific metabolism (e.g., CYP450 expression differences) or assay conditions. Normalize cytotoxicity data to:

  • Cell viability assays: Compare MTT, trypan blue, and ATP-based luminescence in the same cell line.
  • Metabolic profiling: Quantify CYP450 activity (e.g., CYP1A1) and redox enzyme expression (e.g., carbonyl reductase) via qPCR or western blot. Include positive controls (e.g., benzo[a]pyrene-7,8-dione in Hep-G2 cells) to benchmark results .

Advanced Research: What methodologies detect DNA adducts formed by this compound metabolites?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., 15N-deoxyadenosine) identifies adducts like adenine-Benzo[h]quinoline-7,8-dione conjugates. Enzymatic digestion (DNase I, phosphodiesterase) releases adducted nucleosides, which are enriched via solid-phase extraction (C18 columns). Fragment ion ratios (e.g., m/z 268 → 152 for adenine adducts) confirm specificity .

Basic Research: Can this compound derivatives be engineered as fluorescent probes for metal ion detection?

Methodological Answer:
Yes, inspired by 8-amidoquinoline zinc probes. Introduce chelating groups (e.g., amides or hydroxamates) at the 7,8-dione positions. Fluorescence quenching/enhancement upon metal binding is monitored via spectrophotometry (λex = 350–400 nm, λem = 450–550 nm). Competitive titration with EDTA validates metal specificity. For cellular imaging, confocal microscopy with Zn²⁺-sensitive dyes (e.g., Zinpyr-1) serves as a co-localization control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.